Dexpramipexole dihydrochloride Dexpramipexole dihydrochloride The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
Brand Name: Vulcanchem
CAS No.: 104632-27-1
VCID: VC0001593
InChI: InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1
SMILES: CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Molecular Formula: C10H18ClN3S
Molecular Weight: 247.79 g/mol

Dexpramipexole dihydrochloride

CAS No.: 104632-27-1

Cat. No.: VC0001593

Molecular Formula: C10H18ClN3S

Molecular Weight: 247.79 g/mol

* For research use only. Not for human or veterinary use.

Dexpramipexole dihydrochloride - 104632-27-1

Specification

Description The (R)-(+) enantiomer of PRAMIPEXOLE. Dexpramipexole has lower affinity for DOPAMINE RECEPTORS than pramipexole.
CAS No. 104632-27-1
Molecular Formula C10H18ClN3S
Molecular Weight 247.79 g/mol
IUPAC Name (6R)-6-N-propyl-4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine;hydrochloride
Standard InChI InChI=1S/C10H17N3S.ClH/c1-2-5-12-7-3-4-8-9(6-7)14-10(11)13-8;/h7,12H,2-6H2,1H3,(H2,11,13);1H/t7-;/m1./s1
Standard InChI Key YLOYRMPMRZXEMW-OGFXRTJISA-N
Isomeric SMILES CCCN[C@@H]1CCC2=C(C1)SC(=N2)N.Cl
SMILES CCCNC1CCC2=C(C1)SC(=N2)N.Cl.Cl
Canonical SMILES CCCNC1CCC2=C(C1)SC(=N2)N.Cl
Appearance Assay:≥95%A crystalline solid

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator